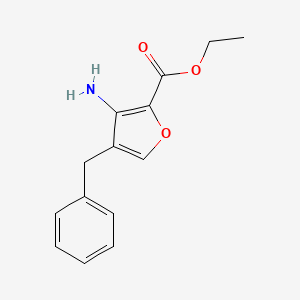

Ethyl 3-amino-4-benzylfuran-2-carboxylate

Description

Ethyl 3-amino-4-benzylfuran-2-carboxylate is a furan-derived organic compound featuring an amino group at the 3-position, a benzyl substituent at the 4-position, and an ethyl ester moiety at the 2-position.

Properties

CAS No. |

824984-05-6 |

|---|---|

Molecular Formula |

C14H15NO3 |

Molecular Weight |

245.27 g/mol |

IUPAC Name |

ethyl 3-amino-4-benzylfuran-2-carboxylate |

InChI |

InChI=1S/C14H15NO3/c1-2-17-14(16)13-12(15)11(9-18-13)8-10-6-4-3-5-7-10/h3-7,9H,2,8,15H2,1H3 |

InChI Key |

NOHWVHKGTNTRON-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=CO1)CC2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally proceeds via the construction of the benzofuran core, followed by introduction of the amino group at the 3-position and benzyl substitution at the 4-position, and esterification at the 2-position. The key steps often involve:

- Formation of the benzofuran ring through intramolecular cyclization of suitable phenolic precursors.

- Amination at the 3-position via nucleophilic substitution or palladium-catalyzed cross-coupling.

- Introduction of the benzyl group at the 4-position by alkylation or cross-coupling.

- Esterification or direct use of ethyl ester precursors.

Synthesis via Cyclization of Ethyl 2-Formylphenoxyacetates

One well-documented route involves the base-catalyzed cyclization of ethyl 2-formylphenoxyacetates to form benzofuran-2-carboxylate derivatives, which can then be aminated at the 3-position.

Procedure:

Ethyl 2-formylphenoxyacetate intermediates are synthesized by O-alkylation of salicylaldehyde derivatives with ethyl bromoacetate. These intermediates undergo cyclization in the presence of anhydrous potassium carbonate in dimethylformamide (DMF) at elevated temperatures (~92–94 °C) to give the benzofuran ester core in good yields (up to 73%).Mechanism:

The cyclization is base-catalyzed intramolecular aldolization of the formyl ester, forming a hemiacetal intermediate followed by dehydration to yield the benzofuran ring.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| O-alkylation | Salicylaldehyde + ethyl bromoacetate, K2CO3, acetone or DMF, heating 20h | 70-80 | Formation of ethyl 2-formylphenoxyacetate |

| Cyclization | K2CO3 (1.3 equiv), DMF, 92–94 °C, 4h | 73 | Intramolecular aldolization to benzofuran ester |

Amination of the 3-Position

The 3-amino group can be introduced by nucleophilic substitution or palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) on 3-halobenzofuran intermediates or directly on 3-unsubstituted benzofuran esters.

Example:

A two-step procedure involves first synthesizing 3-amino benzofuran-2-carboxylate derivatives by reacting 2-hydroxybenzonitriles with ethyl bromoacetate and potassium carbonate in DMF, followed by palladium-catalyzed cross-coupling with aryl amines or anilines to introduce the amino group.Catalysts and Conditions:

Pd(OAc)2 as catalyst, rac-BINAP as ligand, Cs2CO3 as base, in toluene at 100 °C for 18 h.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Formation of 3-amino benzofuran | 2-hydroxybenzonitrile + ethyl bromoacetate + K2CO3, DMF, room temp | Good | One-pot cyclization and amination |

| Buchwald-Hartwig amination | Pd(OAc)2, rac-BINAP, Cs2CO3, toluene, 100 °C, 18 h | 67 | Amination at 3-position with aryl amines |

Introduction of the Benzyl Group at the 4-Position

The benzyl substituent at the 4-position can be introduced by alkylation of the benzofuran ring or by cross-coupling methods.

Alkylation:

Direct alkylation of benzofuran derivatives with benzyl halides under basic conditions can yield the 4-benzyl substituted product.Cross-Coupling:

Alternatively, palladium-catalyzed Suzuki or Buchwald-Hartwig type cross-coupling reactions can be employed for selective benzylation at the 4-position.

Esterification and Purification

The ethyl ester at the 2-position is often introduced early in the synthesis by using ethyl bromoacetate or ethyl formylphenoxyacetate intermediates. Purification methods include:

- Flash column chromatography using ethyl acetate/petroleum ether mixtures.

- Recrystallization from suitable solvents such as chloroform/n-hexane mixtures.

Research Results and Data

Yield and Purity Data

Reaction Conditions Optimization

- Potassium carbonate molar excess and reaction time critically affect cyclization yields.

- Use of cesium carbonate in DMF enables rapid room-temperature synthesis of 3-amino benzofuran derivatives within 10-20 minutes, suitable for scale-up.

- Palladium-catalyzed amination requires careful ligand and base selection for optimal yields.

Summary Table of Preparation Routes

| Route No. | Key Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| 1 | Salicylaldehyde + Ethyl bromoacetate | K2CO3, DMF, 92–94 °C, 4h; then amination via Pd catalysis | Good yields, well-established | Longer reaction times, multi-step |

| 2 | 2-Hydroxybenzonitrile + Ethyl bromoacetate | Cs2CO3, DMF, room temp, 10-20 min; Pd-catalyzed amination | Rapid synthesis, scalable | Requires palladium catalyst |

| 3 | Benzofuran derivatives + Benzyl halide | Base-catalyzed alkylation or Pd cross-coupling | Selective benzylation | May require optimization for regioselectivity |

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-benzylfuran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .

Scientific Research Applications

Ethyl 3-amino-4-benzylfuran-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-amino-4-benzylfuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Functional Group Analogues

Turmeric-Derived Compounds (Table 26, ): Ethyl acetate extracts of turmeric contain furanocoumarins and phenolic esters. These share ester and aromatic functionalities with Ethyl 3-amino-4-benzylfuran-2-carboxylate but lack the amino-benzyl substitution pattern.

Ginger-Derived Compounds (Table 23, ): Ginger extracts include gingerols and shogaols, which are aryl alkanones with long hydrocarbon chains. While structurally distinct, these compounds highlight the importance of aromatic substituents in bioactivity. The benzyl group in this compound may similarly contribute to hydrophobic interactions in biological systems.

Dicranoloma reflexum Extracts (Table 3, ): Ethyl acetate extracts of this moss species contain diterpenoids and flavonoid glycosides. These compounds emphasize the role of oxygenated heterocycles (e.g., furans, pyranoids) in natural product bioactivity. The amino group in the target compound could mimic hydrogen-bonding interactions observed in glycosides.

Data Tables (Hypothetical Framework)

Research Findings and Implications

- Structural Analysis Tools : The SHELX software ( ) is widely used for crystallographic refinement of small molecules, implying that structural studies of the target compound (if conducted) might employ this tool for elucidating bond lengths, angles, and stereochemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.